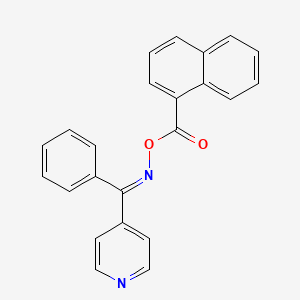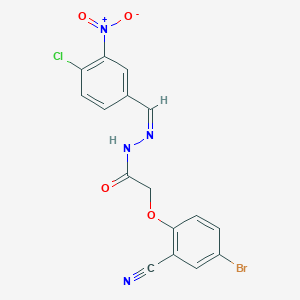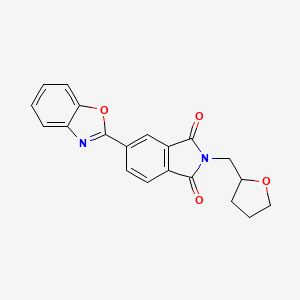
1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as levetiracetam, which is a drug used to treat epilepsy. However,
Mécanisme D'action
The mechanism of action of 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that this compound works by binding to a specific type of receptor in the brain called the synaptic vesicle protein 2A (SV2A) receptor. This binding reduces the release of neurotransmitters, which reduces the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These effects include an increase in GABA (gamma-aminobutyric acid) release, which is an inhibitory neurotransmitter that reduces neuronal excitability. This increase in GABA release is believed to be one of the primary mechanisms through which this compound reduces the likelihood of seizures and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione in lab experiments is its unique mechanism of action. This compound has been shown to be effective in treating a range of neurological disorders, making it a valuable tool for studying the brain and its functions. However, there are also limitations to using this compound in lab experiments. For example, the complex synthesis process and the high cost of the compound can make it difficult to obtain and use in large quantities.
Orientations Futures
There are many potential future directions for research on 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione. One area of interest is the development of new drugs that target the SV2A receptor. This could lead to the development of more effective treatments for neurological disorders such as epilepsy, anxiety, and depression. Another potential area of research is the study of the long-term effects of this compound on the brain and its functions. This could provide valuable insights into the mechanisms through which this compound works and help to develop new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 4-iodobenzyl cyanide with ethyl acetoacetate in the presence of a base to form the intermediate compound, which is then converted to this compound by subsequent reactions.
Applications De Recherche Scientifique
1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that this compound has a unique mechanism of action that makes it an effective treatment for neurological disorders such as epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
1-(4-iodophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO3/c15-9-3-5-10(6-4-9)16-13(17)8-11(14(16)18)12-2-1-7-19-12/h3-6,11-12H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIZFRXGMOWYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)


![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5916983.png)

![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)
![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)